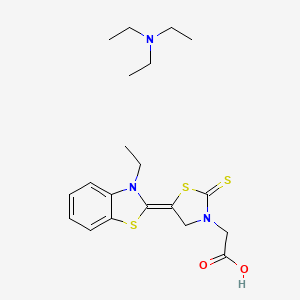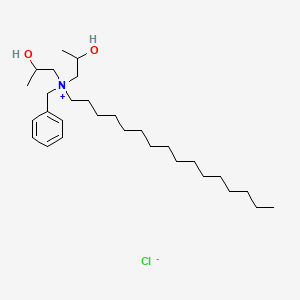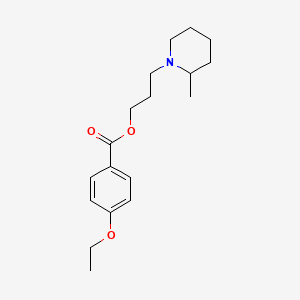![molecular formula C32H52N6O14S B13766520 diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate CAS No. 75231-25-3](/img/structure/B13766520.png)
diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate is a complex organic compound with a molecular formula of C32H52N6O14S . This compound is notable for its unique structure, which includes a trimethoxybenzoyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with a suitable amine to form an amide intermediate. This intermediate is then reacted with a pentyl group-containing reagent under specific conditions to yield the final product . Industrial production methods often involve optimizing these reactions to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate involves its interaction with specific molecular targets. The trimethoxybenzoyl group plays a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate can be compared with other compounds containing the trimethoxybenzoyl group, such as:
3,4,5-Trimethoxybenzoyl chloride: Used in organic synthesis for introducing the trimethoxybenzoyl group.
3,4,5-Trimethoxybenzoic acid: A precursor in the synthesis of various derivatives.
3,4,5-Trimethoxybenzyl alcohol: Utilized in the preparation of esters and ethers.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate in scientific research.
Properties
CAS No. |
75231-25-3 |
|---|---|
Molecular Formula |
C32H52N6O14S |
Molecular Weight |
776.9 g/mol |
IUPAC Name |
diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate |
InChI |
InChI=1S/2C16H25N3O5.H2O4S/c2*1-21-12-9-11(10-13(22-2)14(12)23-3)15(20)24-8-6-4-5-7-19-16(17)18;1-5(2,3)4/h2*9-10H,4-8H2,1-3H3,(H4,17,18,19);(H2,1,2,3,4) |
InChI Key |
UYGQTGRJPBNZRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCCC[NH+]=C(N)N.COC1=CC(=CC(=C1OC)OC)C(=O)OCCCCC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


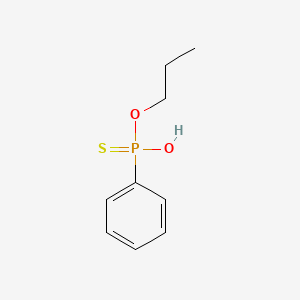

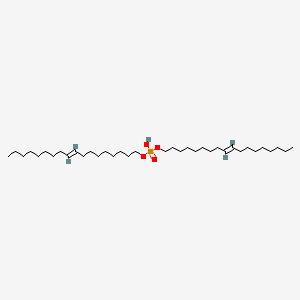
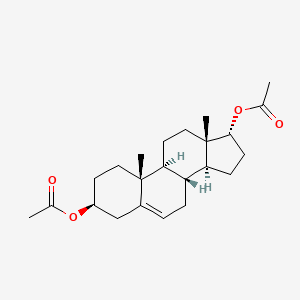
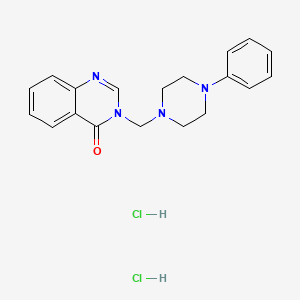
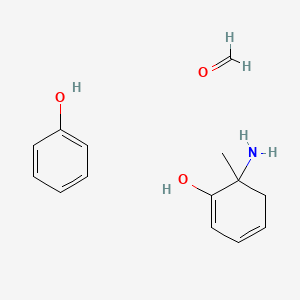
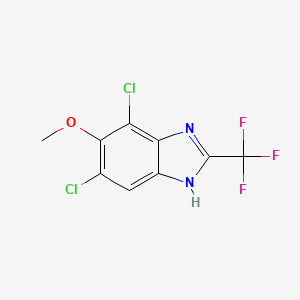
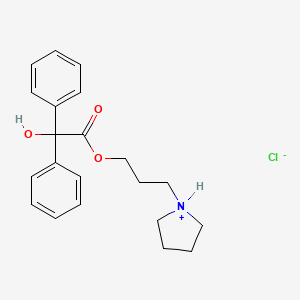

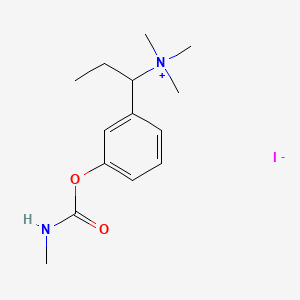
![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
